molecular formula C17H15NO2 B3058973 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS No. 93315-84-5

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Cat. No.: B3058973
CAS No.: 93315-84-5
M. Wt: 265.31 g/mol
InChI Key: OFSRUDXIZVZVAD-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the Williamson ether synthesis, where the hydroxyl group of the indole is deprotonated and then reacted with benzyl bromide.

    Acylation: The final step involves the acylation of the indole core to introduce the ethanone group. This can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the indole core can interact with various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-1H-indol-3-yl)ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-(5-Hydroxy-1H-indol-3-yl)ethanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(5-phenylmethoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-8-7-14(9-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSRUDXIZVZVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627907
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93315-84-5
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that described in Reference example 1, 5-benzyloxyindole was reacted with DMA/POCl3 to give 3-acetyl-5-benzyloxyindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMA POCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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